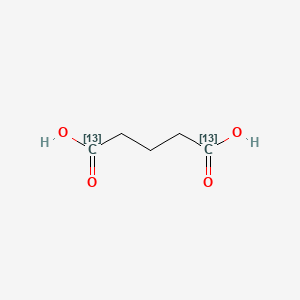

Glutaric Acid-1,5-13C2

Overview

Description

Glutaric Acid-1,5-13C2 is a stable isotope of Glutaric Acid . It has a molecular weight of 134.10 and a molecular formula of C3 (13C)2H8O4 . It is used for research purposes .

Synthesis Analysis

The green synthesis of glutaric acid has been studied using joint test technology and density functional theory calculations . The reaction mechanism underlying this synthesis was verified through these methods .Molecular Structure Analysis

The molecular formula of this compound is C3 (13C)2H8O4 . This indicates that it contains three carbon atoms, two of which are the isotope 13C, eight hydrogen atoms, and four oxygen atoms .Chemical Reactions Analysis

The reaction mechanism of the green synthesis of glutaric acid has been studied . The mechanism involves the use of environmentally friendly, inexpensive, and easily available hydrogen peroxide to replace traditional high-polluting oxidants .Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in ether and methanol . It should be stored at 4° C and has a melting point between 85-100° C .Scientific Research Applications

Bioproduction of Glutaric Acid : Research has focused on producing glutaric acid through biochemical processes. For instance, Yang et al. (2019) described the production of glutaric acid from 5-aminovaleric acid using a whole-cell system, achieving high conversion yields under optimized conditions (Yang et al., 2019).

Medical Applications : Studies have investigated glutaric acid in the context of glutaric aciduria type I (GA-I), a rare metabolic disease. Boy et al. (2017) proposed recommendations for diagnosing and managing individuals with GA-I, emphasizing the importance of neonatal screening and metabolic treatment (Boy et al., 2017).

Metabolic Engineering for Glutaric Acid Production : Efforts have been made to optimize the production of glutaric acid using engineered microbes. Yang et al. (2020) developed a glutaric acid production system with α-ketoglutaric acid regeneration, significantly decreasing the demand for α-ketoglutaric acid (Yang et al., 2020).

Diagnostic Applications : The role of glutaric acid measurements in diagnosing GA I has been explored. Barić et al. (1999) developed stable-isotope dilution assays for glutaric acid and 3-hydroxyglutaric acid, achieving high diagnostic sensitivity and specificity (Barić et al., 1999).

Understanding Pathogenesis of GA-I : Research into the neuropathogenesis of GA-I has been substantial. Gerstner et al. (2005) found that glutaric acid and its metabolites induce apoptosis in immature oligodendrocytes, providing insight into white matter degeneration in GA-I (Gerstner et al., 2005).

Synthesis of Stable Isotope Labeled Compounds : The chemo-enzymatic synthesis of specifically stable-isotope labeled L-glutamic acid and 2-oxoglutaric acid, related to glutaric acid, has been investigated for scientific applications (Cappon et al., 2010).

Industrial Applications : Han et al. (2020) detailed the metabolic engineering of Corynebacterium glutamicum for high-level production of glutaric acid, highlighting its importance in the synthesis of commercial polymers (Han et al., 2020).

Safety and Hazards

Future Directions

Research on Glutaric Acid-1,5-13C2 could focus on its potential applications in various biochemical fields such as consumer goods, textile, and footwear industries . Additionally, potential novel therapies targeting the deleterious effects of glutaric acid to improve the outcome of patients with glutaric acidemia type 1 could also be explored .

Properties

IUPAC Name |

(1,5-13C2)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQEDHGNNZCLN-MQIHXRCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C](=O)O)C[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

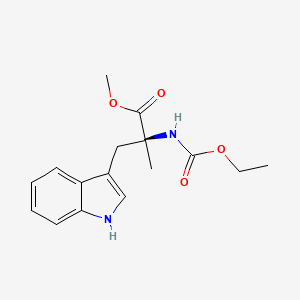

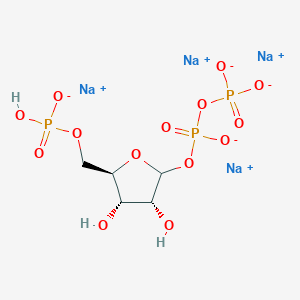

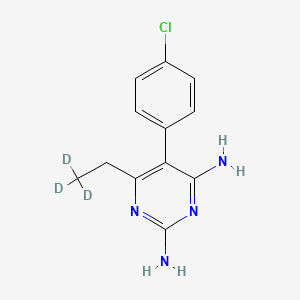

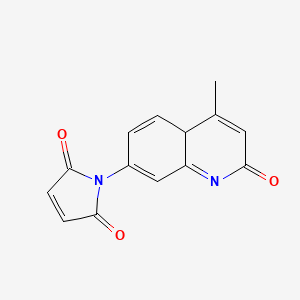

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B563457.png)

![10-Methyl-10H-dibenzo[f,h]pyrazolo[3,4-b]quinoxaline](/img/structure/B563461.png)

![8-[(Methanesulfonyl)sulfanyl]octanoic acid](/img/structure/B563462.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)